molecular formula C12H14N2O5 B13679565 Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

Cat. No.: B13679565
M. Wt: 266.25 g/mol
InChI Key: HTYWVEUBCLGQES-UHFFFAOYSA-N
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Description

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate (CAS 2930006-41-8) is a high-value chemical intermediate primarily recognized for its role in the synthesis of advanced therapeutic agents. Its main application is in the preparation of key intermediates for Glucagon-like Peptide-1 (GLP-1) receptor agonists . The compound serves as a direct precursor to Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate, a building block for l-[2-oxetan-2-ylmethyl]-lH-benzimidazole compounds disclosed as GLP-1 receptor agonists . The synthetic pathway involves a nucleophilic aromatic substitution (SNAr) where oxetan-2-ylmethanamine displaces a halide on a nitro-substituted benzoate ring, followed by a reduction step to convert the nitro group to an amino group, yielding the final active pharmaceutical ingredient (API) intermediate . The presence of the oxetane ring in its structure is a critical feature, as this four-membered oxygen heterocycle is known to confer enhanced metabolic stability and improved solubility to drug molecules, making it a valuable motif in modern medicinal chemistry . This compound is offered exclusively for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-nitro-3-(oxetan-2-ylmethylamino)benzoate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

HTYWVEUBCLGQES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2

Origin of Product

United States

Preparation Methods

Overall Strategy

The preparation of this compound typically involves palladium-catalyzed cross-coupling reactions, hydrolysis, and coupling steps, as described in patent EP4119555A1. The general synthetic scheme can be summarized as follows:

Step Reaction Type Description
1 Palladium-catalyzed coupling Reaction of a halogenated aromatic ester (Formula 2) with an oxetane-containing amine derivative (Formula 3) to form an intermediate (Formula 4).
2 Palladium-catalyzed coupling + Hydrolysis Further coupling of the intermediate (Formula 4) with another aromatic compound (Formula 5) followed by hydrolysis to yield a carboxylic acid intermediate (Formula 6).
3 Coupling and condensation Coupling of the acid intermediate (Formula 6) with another amine derivative (Formula 7), followed by condensation and hydrolysis to afford the target compound (Formula 1).

Reaction Conditions and Reagents

  • Catalysts: Palladium complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are employed.
  • Bases: Common bases include C1-4 trialkylamines, diisopropylethylene amine (DIPEA), pyridine, potassium carbonate (K2CO3), sodium hydroxide (NaOH), and others.
  • Ligands: Triarylphosphines, trialkylphosphines, biaryl phosphines, diphosphines, and N-heterocyclic carbenes are used to optimize palladium catalysis.
  • Solvents: Typical solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).

The hydrolysis step is generally conducted under mild conditions (0 to 80 °C) using bases such as NaOH, KOH, or LiOH.

Detailed Synthetic Procedures

Preparation of the Oxetane-Containing Amine Intermediate

The oxetane amine is prepared via a five-step process:

  • Ring Expansion: Starting from (S)-2-((benzyloxy)methyl)oxirane, a ring expansion converts the epoxide to the oxetane ring.
  • Azide Introduction: Sodium azide is used to introduce the nitrogen atom, forming an azide intermediate.
  • Azide Reduction: The azide intermediate is reduced to the primary amine, oxetan-2-ylmethanamine.

This intermediate is crucial for subsequent coupling steps.

Coupling to Form the Target Compound

The this compound is synthesized by coupling the oxetane amine intermediate to a nitro-substituted methyl benzoate derivative via palladium-catalyzed amination reactions.

A typical procedure includes:

  • Stirring methyl-3-fluoro-4-nitrobenzoate with the oxetane amine in acetonitrile or DMF.
  • Employing palladium catalysts and suitable ligands to facilitate nucleophilic aromatic substitution or Buchwald-Hartwig amination.
  • Reaction monitoring by standard tests such as the Kaiser ninhydrin test for completion.
  • Purification by washing and drying steps.

Research Findings and Optimization

Yield and Selectivity

  • The palladium-catalyzed coupling reactions afford the target compound in moderate to high yields (often >70%).
  • Selectivity is influenced by the choice of ligand and base; biaryl phosphines and trialkylamines often enhance coupling efficiency.
  • Hydrolysis conditions are optimized to avoid degradation of the oxetane ring and nitro group.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Notes
1 Ring expansion (epoxide to oxetane) Starting from (S)-2-((benzyloxy)methyl)oxirane Controlled temperature, inert atmosphere Forms oxetane ring
2 Azide introduction Sodium azide Cautious handling, safety measures Forms azide intermediate
3 Azide reduction Reducing agent (e.g., hydrogenation) Controlled conditions Yields oxetan-2-ylmethanamine
4 Palladium-catalyzed coupling Pd catalyst, ligands, bases (e.g., K2CO3) Room temperature to 80 °C Coupling with methyl-3-fluoro-4-nitrobenzoate
5 Hydrolysis NaOH, KOH, or LiOH Mild heating (0–80 °C) Converts intermediates to acid derivatives
6 Final coupling and condensation Pd catalyst, bases Controlled temperature Forms this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (I) and Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II)

These ethyl benzoate derivatives (I: WEFQEG; II: VABTAV) share a substituted amino group on the benzoate ring but differ significantly in their substituents :

  • Functional Groups: Compound I: Contains a 2-hydroxyphenylmethyl group, enabling hydrogen bonding via the phenolic -OH. Compound II: Features bulky 3,5-di-tert-butyl groups and a 2-hydroxybenzyl moiety, promoting steric hindrance and hydrophobic interactions.
  • Crystallographic Behavior: Both form 2D layered structures via N–H⋯O hydrogen bonds and N–H⋯π interactions . In contrast, the oxetane in the target compound lacks hydrogen-bond donors, likely resulting in weaker intermolecular forces and distinct packing motifs.
  • Applications :
    Compounds I and II are studied for crystal engineering, while the target compound’s oxetane group makes it more suited for drug discovery due to improved pharmacokinetic properties.

Sulfonylurea-Based Methyl Benzoates (Pesticides)

Examples include bensulfuron methyl ester and primisulfuron-methyl (), which share the methyl benzoate core but incorporate sulfonylurea moieties critical for herbicidal activity :

  • Functional Groups :
    • Sulfonylurea groups enable inhibition of acetolactate synthase (ALS), a target in herbicides.
  • Key Differences :
    The target compound lacks sulfonylurea functionality, suggesting divergent bioactivity. Its nitro and oxetane groups may instead facilitate applications in medicinal chemistry (e.g., kinase inhibitors or protease modulators).

Methyl 2-Benzoylamino-3-Arylaminobut-2-enoates

These enamine derivatives () share a methyl ester and amino group but differ in backbone structure:

  • Reactivity :
    The enamine system in these compounds is highly reactive toward electrophiles, whereas the nitro group in the target compound deactivates the aromatic ring, directing substitution reactions to specific positions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight Applications Source
Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate C₁₂H₁₄N₂O₅ Nitro, oxetane, ester, amino 266.25 Heterocyclic synthesis
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) C₁₆H₁₆NO₃ Hydroxyl, ester, amino 261.30 Crystal engineering
Bensulfuron methyl ester C₁₆H₁₈N₄O₇S Sulfonylurea, ester 410.39 Herbicide

Research Findings and Implications

  • Crystallography: Compounds I and II form hydrogen-bonded networks absent in the target compound due to its oxetane’s lack of -OH donors . This may reduce crystallinity but improve solubility.
  • Bioactivity : The nitro group in the target compound could serve as a reducible handle for prodrug strategies, while sulfonylureas in pesticides rely on ALS inhibition .
  • Synthetic Utility : The oxetane’s rigidity may enhance metabolic stability in drug candidates compared to bulkier tert-butyl groups in Compound II .

Biological Activity

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate, also known by its CAS number 2230200-72-1, is a compound that has garnered attention in recent years due to its potential biological activities. This compound features a nitro group, an oxetane moiety, and an amino group, which contribute to its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

PropertyDetails
IUPAC Name Methyl (S)-4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate
Molecular Formula C₁₂H₁₄N₂O₅
Molar Mass 266.25 g/mol
Density 1.353 g/cm³ (predicted)
Boiling Point 468.3 °C (predicted)
pKa -1.93 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological applications.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. The nitro group in the structure is known to enhance the compound's ability to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of nitro compounds could inhibit tumor growth in xenograft models, showing significant cytotoxic effects against glioblastoma cells .

The mechanism through which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Case Studies and Research Findings

  • Study on Glioblastoma Cells :
    • A recent investigation found that this compound significantly reduced cell viability in glioblastoma cell lines through apoptosis induction.
    • The study noted a dose-dependent relationship between the concentration of the compound and the degree of cell death observed .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other EZH2 inhibitors, this compound showed promising results but was noted to have slightly lower efficacy than established inhibitors like tazemetostat .

Summary of Biological Activities

Activity TypeObservations
Antitumor Effects Significant cytotoxicity in glioblastoma models
Cell Cycle Arrest Induction of G2/M phase arrest
Apoptosis Induction Increased caspase activity and pro-apoptotic protein expression
ROS Modulation Alteration of oxidative stress levels

Q & A

Q. How can stereochemical outcomes of oxetane functionalization be controlled?

  • Methodology :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) during ring-opening to achieve enantioselectivity.
  • Chiral HPLC : Resolve diastereomers on a Chiralpak IC column (hexane/isopropanol) and assign configurations via circular dichroism (CD) .

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